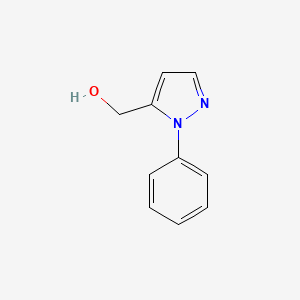
(1-phenyl-1H-pyrazol-5-yl)methanol
Descripción general
Descripción
“(1-Phenyl-1H-pyrazol-5-yl)methanol” is a chemical compound with the molecular weight of 174.2 . It is a liquid in its physical form . The IUPAC name for this compound is also “(1-phenyl-1H-pyrazol-5-yl)methanol” and its InChI code is "1S/C10H10N2O/c13-8-10-6-7-11-12(10)9-4-2-1-3-5-9/h1-7,13H,8H2" .
Molecular Structure Analysis
The molecular structure of “(1-phenyl-1H-pyrazol-5-yl)methanol” can be represented by the InChI code "1S/C10H10N2O/c13-8-10-6-7-11-12(10)9-4-2-1-3-5-9/h1-7,13H,8H2" . This indicates that the compound consists of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
“(1-Phenyl-1H-pyrazol-5-yl)methanol” is a liquid in its physical form . It has a molecular weight of 174.2 . The InChI code “1S/C10H10N2O/c13-8-10-6-7-11-12(10)9-4-2-1-3-5-9/h1-7,13H,8H2” provides information about its molecular structure .Aplicaciones Científicas De Investigación
Supramolecular Chemistry
This compound is used to assess the existence of planar stacking columns in supramolecular structures of pyrazoles. It helps understand how small structural changes affect the supramolecular environment .
Pharmacology
Pyrazole-bearing compounds like this one are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. They have been used in molecular simulation studies to justify potent in vitro activities against specific targets .
Antidiabetic Research
It serves as an intermediate in preparing nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines. These are selective and orally active dipeptidylpeptidase 4 inhibitors used as antidiabetic agents .
Safety and Hazards
Direcciones Futuras
The future directions for the study of “(1-phenyl-1H-pyrazol-5-yl)methanol” and its derivatives could involve further exploration of their synthesis methods and biological activities . Given their diverse applications, these compounds continue to attract the attention of researchers in various fields .
Mecanismo De Acción
Mode of Action
It is known that pyrazole derivatives can undergo electrophilic attack at carbon-3 , which could potentially influence its interaction with biological targets.
Biochemical Pathways
Pyrazole derivatives have been shown to be involved in various biochemical processes, but the specific pathways influenced by this compound are yet to be determined .
Pharmacokinetics
As such, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1-phenyl-1H-pyrazol-5-yl)methanol. Specific details on how such factors affect this compound are currently lacking .
Propiedades
IUPAC Name |
(2-phenylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-8-10-6-7-11-12(10)9-4-2-1-3-5-9/h1-7,13H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSLHNXCXDODKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-phenyl-1H-pyrazol-5-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(1R)-1-hydroxyethyl]benzonitrile](/img/structure/B1421911.png)


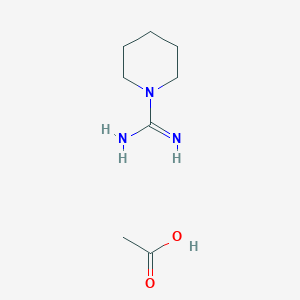


![N-[(dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1421921.png)
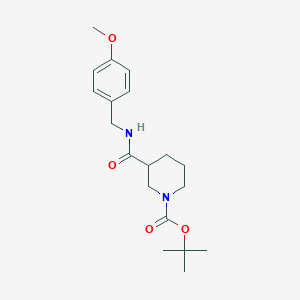
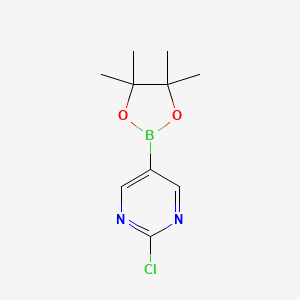
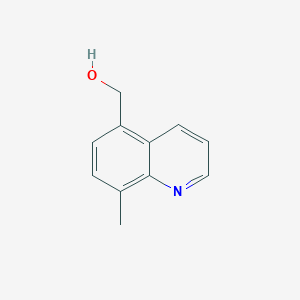
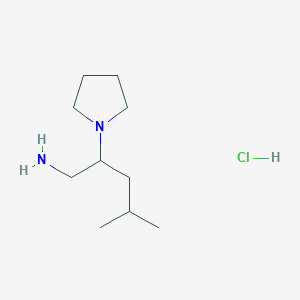
![2-chloro-N-{[2-(ethoxymethyl)phenyl]methyl}acetamide](/img/structure/B1421931.png)
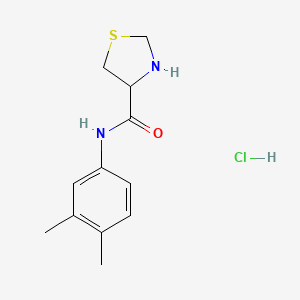
![2-(2-{[2-(Diethylamino)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B1421933.png)